

# Synthesis and Characterization of 3-Chloro-7-azaindole: A Technical Guide

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## Compound of Interest

Compound Name: 3-Chloro-7-azaindole

Cat. No.: B1280606

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## Abstract

**3-Chloro-7-azaindole**, also known as 3-Chloro-1H-pyrrolo[2,3-b]pyridine, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes the 7-azaindole scaffold a valuable pharmacophore for developing a wide range of therapeutic agents, including kinase inhibitors and anticancer drugs.<sup>[1]</sup> The introduction of a chlorine atom at the C3 position provides a key site for further functionalization, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of **3-Chloro-7-azaindole**, including detailed experimental protocols, tabulated physical and spectroscopic data, and workflow visualizations to support researchers in its application.

## Chemical Structure and Identification

The structural and identifying information for **3-Chloro-7-azaindole** is summarized below.

Caption: Chemical structure of **3-Chloro-7-azaindole**.

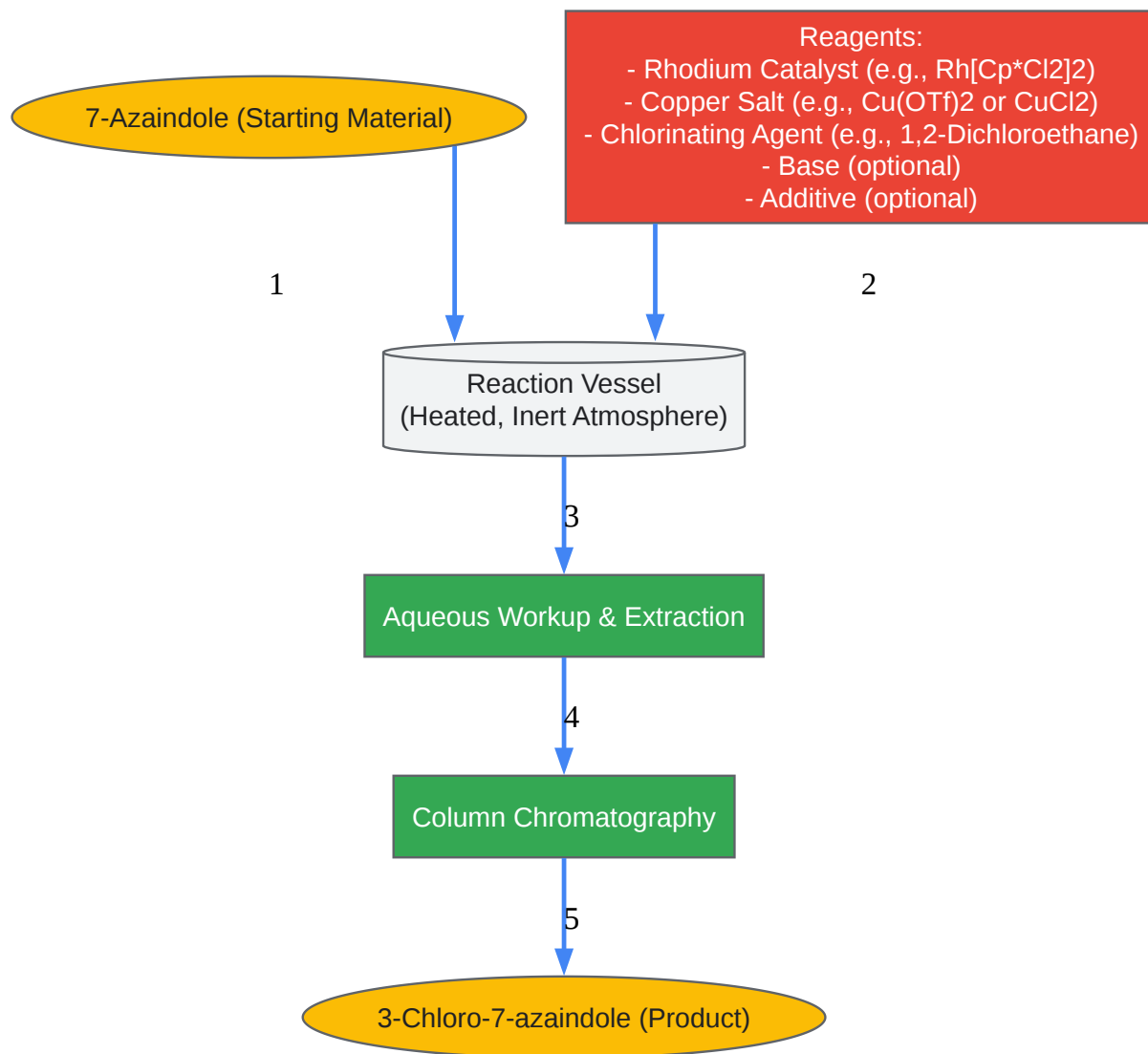
Identifier	Value
IUPAC Name	3-chloro-1H-pyrrolo[2,3-b]pyridine[2]
Synonyms	3-Chloro-7-azaindole
CAS Number	80235-01-4
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub> [2]
Molecular Weight	152.58 g/mol [2]
InChI	1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
InChIKey	PKFDDUMFTQHVFY-UHFFFAOYSA-N
SMILES	Clc1c[nH]c2ncccc12

## Synthesis of 3-Chloro-7-azaindole

The synthesis of **3-Chloro-7-azaindole** can be achieved through various methods, including the direct chlorination of the 7-azaindole scaffold. A modern and efficient approach involves a regioselective C-H chlorination catalyzed by a transition metal.

### Synthetic Workflow: Rhodium-Catalyzed C-H Chlorination

A recently developed method utilizes a rhodium catalyst for the direct chlorination of 7-azaindoles. While this method can be tuned for different positions, certain conditions favor the formation of the C3-chlorinated product. The general workflow is depicted below.



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Caption: Rhodium-catalyzed synthesis of **3-Chloro-7-azaindole**.

## Experimental Protocol

The following protocol is a representative procedure for the synthesis of **3-Chloro-7-azaindole** based on rhodium-catalyzed C-H activation, with conditions adapted to favor C3-chlorination.

Materials:

- 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
- $[\text{Rh}(\text{Cp}^*)\text{Cl}_2]_2$  (Rhodium catalyst)
- Copper(II) trifluoromethanesulfonate ( $\text{Cu}(\text{OTf})_2$ ) or Copper(II) chloride ( $\text{CuCl}_2$ )
- 1,2-Dichloroethane (DCE) (serves as both solvent and chlorinating agent)
- Anhydrous solvents for workup and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)
- Silica gel for column chromatography

#### Procedure:

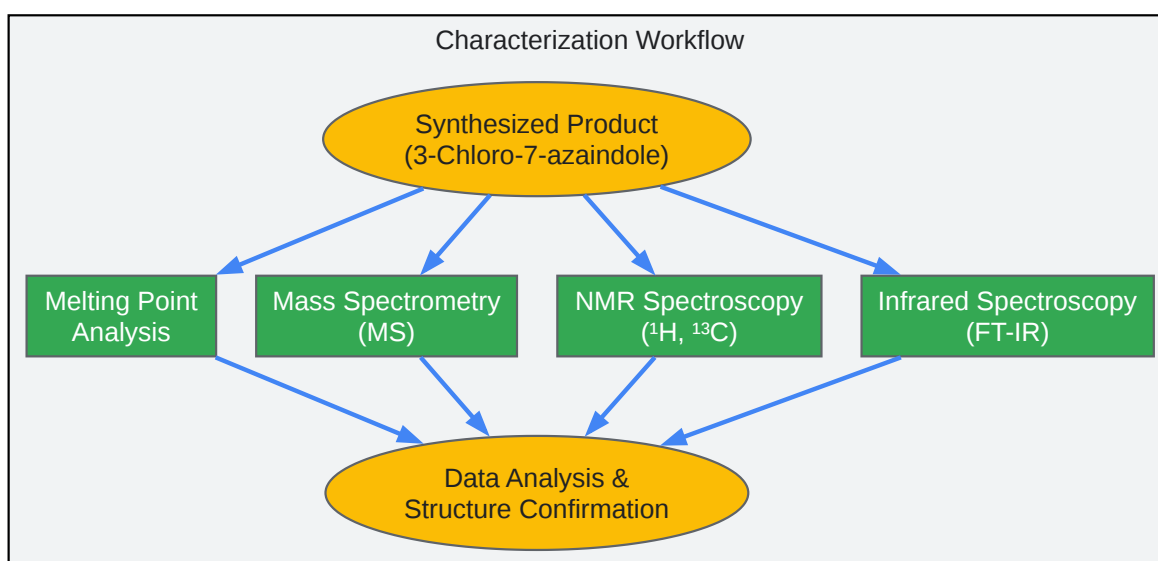
- **Reaction Setup:** To an oven-dried reaction vessel equipped with a magnetic stir bar, add 7-azaindole (1.0 mmol),  $[\text{Rh}(\text{Cp}^*)\text{Cl}_2]_2$  (0.02 mmol, 2.0 mol%), and  $\text{Cu}(\text{OTf})_2$  or  $\text{CuCl}_2$  (2.0 mmol, 2.0 equiv).
- **Addition of Solvent:** Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add anhydrous 1,2-dichloroethane (5.0 mL).
- **Reaction:** Seal the vessel and heat the reaction mixture to 130°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.
- **Extraction:** Wash the organic filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure **3-Chloro-7-azaindole**.

- Characterization: Confirm the identity and purity of the product using NMR, mass spectrometry, and melting point analysis.

## Characterization and Physical Properties

The characterization of **3-Chloro-7-azaindole** involves a combination of physical property measurements and spectroscopic analysis.

### Characterization Workflow



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Caption: Standard workflow for the characterization of **3-Chloro-7-azaindole**.

## Physical and Spectroscopic Data

The following table summarizes the key quantitative data for **3-Chloro-7-azaindole**.

Property	Value / Data	Source
Physical Form	Solid, Powder	
Melting Point	169-173 °C	
Exact Mass	152.0141259 Da	[2]
Monoisotopic Mass	152.0141259 Da	[2]
Mass Spectrometry (Predicted m/z)	[M+H] <sup>+</sup> : 153.02141[M+Na] <sup>+</sup> : 175.00335[M-H] <sup>-</sup> : 151.00685	[3]
<sup>1</sup> H NMR	Data not fully available in cited literature.	
<sup>13</sup> C NMR	Data not fully available in cited literature.	
Infrared (IR) Spectroscopy	Exhibits spectral patterns characteristic of N-H...N hydrogen-bonded dimers.[1]	[1]

Note: While specific NMR peak assignments for **3-Chloro-7-azaindole** are not readily available in the public domain, analysis of related structures suggests characteristic signals for the aromatic and pyrrolic protons.

## Safety and Handling

**3-Chloro-7-azaindole** is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements
Acute Toxicity, Oral (Category 3)	GHS06 (Skull and crossbones)	Danger	H301: Toxic if swallowed[2]
Skin Irritation (Category 2)	GHS07 (Exclamation mark)	Warning	H315: Causes skin irritation[2]
Serious Eye Damage (Category 1)	GHS05 (Corrosion)	Danger	H318: Causes serious eye damage[2]
STOT SE (Category 3)	GHS07 (Exclamation mark)	Warning	H335: May cause respiratory irritation[2]

#### Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

## Conclusion

**3-Chloro-7-azaindole** is a key heterocyclic intermediate with significant potential in the development of novel pharmaceuticals. Its synthesis via modern catalytic methods like rhodium-catalyzed C-H chlorination offers an efficient route to this valuable building block. Proper characterization using standard analytical techniques is crucial to ensure its purity and confirm its structure before use in subsequent synthetic steps. The data and protocols provided

in this guide are intended to facilitate the work of researchers and professionals in the field of drug discovery and development.

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## References

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- 2. 3-Chloro-7-azaindole | C<sub>7</sub>H<sub>5</sub>ClN<sub>2</sub> | CID 11693933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-chloro-7-azaindole (C<sub>7</sub>H<sub>5</sub>ClN<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
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